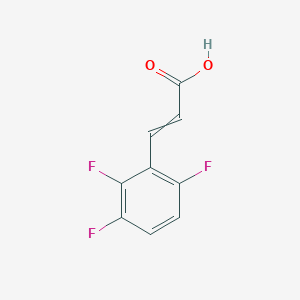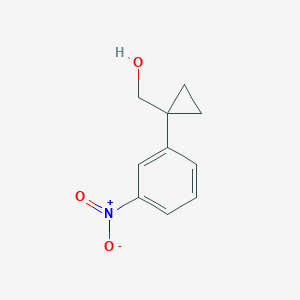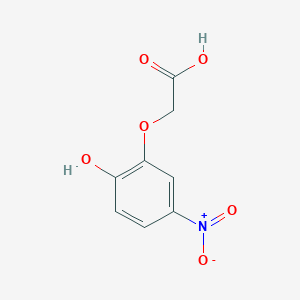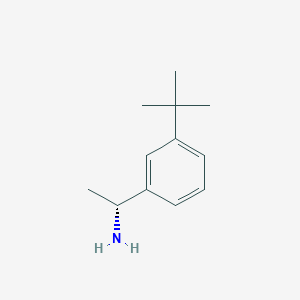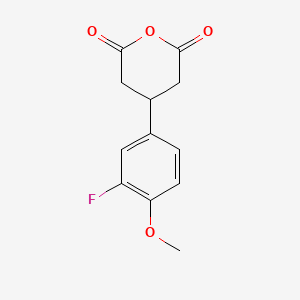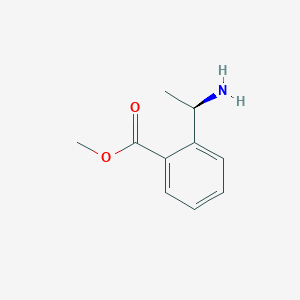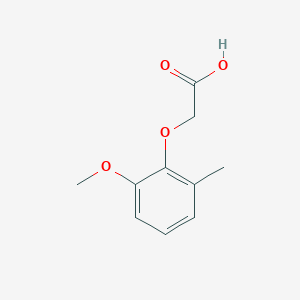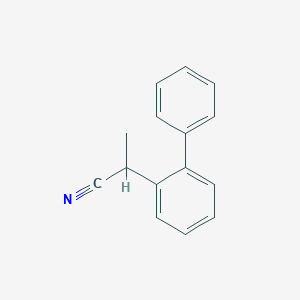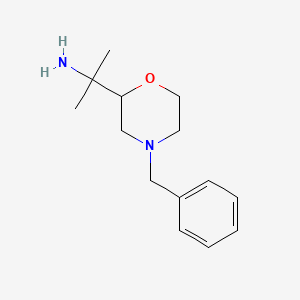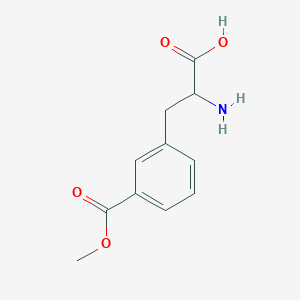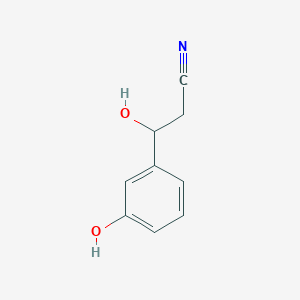![molecular formula C10H13NO2 B8066243 methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
methyl 2-[(1S)-1-aminoethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1S)-1-aminoethyl]benzoate is an organic compound known for its distinctive chemical structure and potential applications in various fields. This compound features a benzoate moiety substituted at the 2-position by a methyl ester and a chiral aminoethyl group. Its unique configuration and structural attributes make it a significant compound in synthetic chemistry, medicinal research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-aminoethyl]benzoate typically involves multi-step organic reactions. One common approach is:
Esterification: : Starting with benzoic acid, it undergoes esterification with methanol in the presence of a strong acid catalyst, like sulfuric acid, to form methyl benzoate.
Nitration: : Methyl benzoate is then subjected to nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.
Reduction: : The nitro group in 2-nitromethylbenzoate is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, or through chemical reduction with iron filings and hydrochloric acid.
Chiral Synthesis: : Enantiomerically pure (1S)-1-aminoethyl group is introduced via chiral synthesis techniques, ensuring the desired stereochemistry.
Industrial Production Methods
Industrial methods for producing this compound often involve optimizing reaction conditions for scalability and cost-effectiveness. These methods may include:
Catalytic hydrogenation processes for reducing the nitro group at larger scales.
Advanced chiral catalysts or enzyme-catalyzed reactions to ensure high yield and optical purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]benzoate undergoes various types of chemical reactions including:
Oxidation: : Oxidative reactions may modify the amine group to form imines or oximes under appropriate conditions.
Reduction: : Reduction can further modify the nitro or amino groups depending on the reaction environment.
Substitution: : Nucleophilic substitution reactions on the benzene ring can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane for various synthesis steps.
Major Products
Oxidation may produce imine derivatives.
Reduction typically results in modified amino derivatives.
Substitution can yield a range of benzoate derivatives depending on the incoming group.
Scientific Research Applications
Methyl 2-[(1S)-1-aminoethyl]benzoate has diverse applications in scientific research:
Chemistry: : Serves as a building block in organic synthesis, especially for creating chiral intermediates.
Biology: : Used in biochemical studies for exploring enzyme-substrate interactions.
Medicine: : Investigated for its potential as a pharmacophore in developing new therapeutics.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2-[(1S)-1-aminoethyl]benzoate is driven by its interaction with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, influencing biochemical pathways.
Pathways: : Modifies cellular signaling pathways, potentially affecting physiological outcomes depending on the application.
Comparison with Similar Compounds
Unique Features
Methyl 2-[(1S)-1-aminoethyl]benzoate stands out due to its chiral center and functional group versatility, which enhances its utility in chiral synthesis and medicinal chemistry.
List of Similar Compounds
Methyl 3-aminobenzoate
Ethyl 2-aminoethyl benzoate
2-(Aminomethyl)benzoic acid methyl ester
Properties
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
